2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a bromo-substituted thiophene is coupled with a boronic acid derivative of the quinoline core.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The bromo group on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4(4-chloro-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-4(4-methyl-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Uniqueness
2-Amino-4(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the bromo group on the thiophene ring, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the thiophene ring.
Properties
IUPAC Name |
2-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3S/c1-2-13-11(17)7-14(21-13)15-9-5-3-4-6-12(9)20-16(19)10(15)8-18/h7H,2-6H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVCSHFQNMCYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971965 |
Source
|
Record name | 4-(4-Bromo-5-ethylthiophen-2-yl)-2-imino-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-92-6 |
Source
|
Record name | 4-(4-Bromo-5-ethylthiophen-2-yl)-2-imino-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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